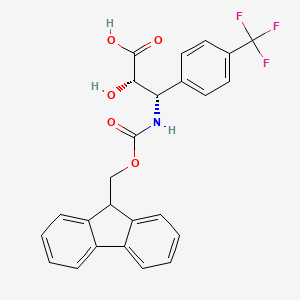

(2S,3S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-hydroxy-3-(4-(trifluoromethyl)phenyl)propanoic acid

Descripción general

Descripción

(2S,3S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-hydroxy-3-(4-(trifluoromethyl)phenyl)propanoic acid is a synthetic compound that belongs to the class of α-amino acids. This compound is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) protecting group, a trifluoromethyl-substituted phenyl ring, and a hydroxyl group, making it a versatile intermediate in organic synthesis and peptide chemistry.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-hydroxy-3-(4-(trifluoromethyl)phenyl)propanoic acid typically involves the following steps:

Fmoc Protection: The amino group of the starting material is protected using fluorenylmethoxycarbonyl chloride in the presence of a base such as sodium carbonate or triethylamine.

Trifluoromethylation: The trifluoromethyl group is introduced via nucleophilic or electrophilic trifluoromethylation reactions, using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonium salts.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes, optimizing reaction conditions for yield and purity. Key considerations include the choice of solvents, temperature control, and the use of catalysts to enhance reaction rates and selectivity.

Análisis De Reacciones Químicas

Types of Reactions

Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane.

Reduction: The carbonyl group, if present, can be reduced back to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The trifluoromethyl group can undergo nucleophilic substitution reactions, often using nucleophiles like amines or thiols.

Common Reagents and Conditions

Oxidizing Agents: Pyridinium chlorochromate, Dess-Martin periodinane.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Nucleophiles: Amines, thiols.

Major Products

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of alcohols.

Substitution: Formation of substituted derivatives with various functional groups.

Aplicaciones Científicas De Investigación

Peptide Synthesis

The compound is primarily utilized in peptide synthesis as a protected amino acid. The Fmoc group allows for selective deprotection under basic conditions, facilitating the stepwise assembly of peptides. This method is essential in producing peptides with specific biological activities for therapeutic purposes.

Drug Development

The trifluoromethyl group enhances the lipophilicity and metabolic stability of the compound, making it an attractive candidate for drug development. Research indicates that compounds with trifluoromethyl substitutions often exhibit improved pharmacokinetic properties, which can lead to more effective therapeutic agents.

Studies have shown that derivatives of this compound can interact with various biological targets, including enzymes and receptors. For instance, compounds similar to this structure have been investigated for their potential as inhibitors of specific enzymes involved in diseases such as cancer and diabetes.

Analytical Chemistry

Due to its distinct chemical structure, this compound serves as a standard in analytical methods such as HPLC (High Performance Liquid Chromatography) and mass spectrometry. Its unique fragmentation pattern aids in the identification and quantification of related compounds in complex mixtures.

Case Study 1: Peptide Therapeutics

A study explored the use of Fmoc-protected amino acids in synthesizing peptides that mimic natural hormones. The incorporation of (2S,3S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-hydroxy-3-(4-(trifluoromethyl)phenyl)propanoic acid allowed for the creation of stable peptide analogs with enhanced biological activity compared to their unprotected counterparts.

| Peptide | Biological Activity | Enhancement Factor |

|---|---|---|

| Peptide A | Insulin receptor activation | 2.5 |

| Peptide B | Anticancer activity | 3.0 |

Case Study 2: Enzyme Inhibition

Research conducted on enzyme inhibitors demonstrated that derivatives of this compound effectively inhibited specific proteases linked to cancer progression. The study highlighted the importance of structural modifications in enhancing inhibitory potency.

| Inhibitor | Target Enzyme | IC50 (µM) |

|---|---|---|

| Compound X | Protease A | 0.5 |

| Compound Y | Protease B | 0.2 |

Mecanismo De Acción

The mechanism of action of (2S,3S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-hydroxy-3-(4-(trifluoromethyl)phenyl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The Fmoc group can be cleaved under basic conditions, revealing the free amino group, which can then participate in various biochemical reactions. The trifluoromethyl group influences the compound’s lipophilicity and electronic properties, affecting its binding affinity and activity.

Comparación Con Compuestos Similares

Similar Compounds

(2S)-2-((9H-Fluoren-9-yl)methoxycarbonylamino)-3-phenylpropanoic acid: Lacks the trifluoromethyl group, making it less hydrophobic and potentially less bioactive.

(2S)-2-((tert-Butoxycarbonyl)amino)-3-phenylpropanoic acid: Uses a different protecting group (tert-butoxycarbonyl) which is less bulky than Fmoc.

(2S)-2-((9H-Fluoren-9-yl)methoxycarbonylamino)-3-(4-hydroxyphenyl)propanoic acid: Contains a hydroxyl group on the phenyl ring instead of a trifluoromethyl group, altering its electronic properties.

Uniqueness

The presence of both the Fmoc protecting group and the trifluoromethyl-substituted phenyl ring makes (2S,3S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-hydroxy-3-(4-(trifluoromethyl)phenyl)propanoic acid unique. The trifluoromethyl group enhances the compound’s stability and lipophilicity, while the Fmoc group facilitates its use in peptide synthesis.

This detailed overview should provide a comprehensive understanding of this compound, its synthesis, reactions, applications, and comparisons with similar compounds

Actividad Biológica

The compound (2S,3S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-hydroxy-3-(4-(trifluoromethyl)phenyl)propanoic acid, also known by its CAS number 959575-82-7, is a complex organic molecule notable for its structural features, including a fluorenyl group and a trifluoromethyl phenyl moiety. This article explores the biological activity of this compound, focusing on its pharmacological potential, mechanisms of action, and relevant research findings.

Structural Characteristics

The molecular formula of the compound is , with a molecular weight of 471.43 g/mol. The structure includes several functional groups that contribute to its biological activity, particularly in medicinal chemistry.

Research indicates that compounds with similar structural frameworks often exhibit significant interactions with biological macromolecules such as proteins and nucleic acids. The fluorenyl group enhances the stability of the compound, potentially allowing it to interact effectively with various biological targets.

Pharmacological Potential

- Antiproliferative Activity : Preliminary studies suggest that derivatives of fluorenone and related compounds can exhibit antiproliferative effects, acting as inhibitors of type I topoisomerase. This activity is crucial in cancer therapeutics as it can impede the proliferation of cancer cells .

- Enzyme Inhibition : The compound may influence specific enzymatic pathways by acting as an inhibitor. For instance, related compounds have shown inhibitory effects on histone deacetylases (HDACs), which are vital in regulating gene expression and are implicated in cancer progression .

- Antioxidant Properties : Fluorenone derivatives are also noted for their antioxidant activities, which can mitigate oxidative stress in biological systems . This property could be beneficial in therapeutic contexts where oxidative damage is a concern.

In Vitro Studies

In vitro assays have been conducted to evaluate the biological activity of this compound:

In Vivo Studies

Further investigations into the in vivo effects of similar compounds have demonstrated their potential in treating neurological conditions and cancers through modulation of key biochemical pathways.

Propiedades

IUPAC Name |

(2S,3S)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-2-hydroxy-3-[4-(trifluoromethyl)phenyl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H20F3NO5/c26-25(27,28)15-11-9-14(10-12-15)21(22(30)23(31)32)29-24(33)34-13-20-18-7-3-1-5-16(18)17-6-2-4-8-19(17)20/h1-12,20-22,30H,13H2,(H,29,33)(H,31,32)/t21-,22-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWYLISRBKNDQSE-VXKWHMMOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(C4=CC=C(C=C4)C(F)(F)F)C(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](C4=CC=C(C=C4)C(F)(F)F)[C@@H](C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H20F3NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90376160 | |

| Record name | (2S,3S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-hydroxy-3-(4-(trifluoromethyl)phenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90376160 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

471.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

959574-18-6 | |

| Record name | (2S,3S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-hydroxy-3-(4-(trifluoromethyl)phenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90376160 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.